N-4-Boc-aminocyclohexanone

Organic synthesis Building blocks Functional group orthogonality

Medicinal chemistry teams face a bottleneck when synthesizing spirocyclic PARP-1 inhibitor precursors: alternative building blocks lack either the ketone handle for Claisen condensations or the acid-labile Boc protection required for late-stage deprotection. 4-Boc-aminocyclohexanone (CAS 179321-49-4) is the sole commercially available 4-oxocyclohexyl building block that provides both orthogonal functionalities in one ring system. • Validated route to B692795 (tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate) per patent CN111620869A, shortening hit-to-lead by 6-12 weeks. • Published NUCC-390 synthesis (Cells, 2019) uses this compound for the key Claisen condensation with diethyl oxalate (>75% yield). • >98.0% GC purity, lot-to-lot consistency, and multi-supplier availability support cGMP-adjacent scale-up campaigns.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 179321-49-4
Cat. No. B052298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-4-Boc-aminocyclohexanone
CAS179321-49-4
Synonyms(4-Oxocyclohexyl)carbamic Acid tert-Butyl Ester;  1,1-Dimethylethyl (4-Oxocyclohexyl)carbamate;  4-(N-Boc-amino)cyclohexanone;  4-(tert-Butoxycarbonylamino)cyclohexanone;  4-(tert-Butyloxycarbonylamino)cyclohexanone;  N-(4-Oxocyclohexyl)carbamic Acid tert
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(=O)CC1
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8H,4-7H2,1-3H3,(H,12,14)
InChIKeyWYVFPGFWUKBXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-4-Boc-aminocyclohexanone – Dual-Function Ketone Building Block


N-4-Boc-aminocyclohexanone (CAS 179321-49-4; IUPAC: tert-butyl N-(4-oxocyclohexyl)carbamate) is a cyclohexanone derivative bearing a Boc-protected amine at the 4-position, yielding a bifunctional scaffold with a reactive ketone and a masked primary amine . This orthogonality makes it a strategic intermediate in multi-step pharmaceutical synthesis, most significantly as the direct precursor to tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (B692795), itself an advanced building block for potent PARP-1 inhibitors active in BRCA-deficient cells . Commercial availability at >98.0% purity by GC, with a defined melting point of 114.0–118.0 °C, ensures lot-to-lot reproducibility for procurement workflows .

Risks of Generic Substitution for N-4-Boc-aminocyclohexanone


N-4-Boc-aminocyclohexanone occupies a unique position in the building-block landscape because it simultaneously offers a Boc-protected amine (stable to basic and nucleophilic conditions, acid-labile for late-stage deprotection) and a ketone carbonyl (enabling Claisen condensations, reductive aminations, and spirocyclizations) within the same six-membered ring [1]. Its closest analogs – N-Cbz-4-aminocyclohexanone (CAS 16801-63-1), 4-(Boc-amino)cyclohexanol (CAS 224309-64-2), and unprotected 4-aminocyclohexanone – each lack at least one of these critical features: Cbz protection imposes different deprotection conditions (hydrogenolysis) incompatible with substrates bearing reducible motifs; the alcohol analog abolishes the ketone handle required for C–C bond formation; and the unprotected amine demands additional protection/deprotection steps, reducing step economy . Substituting any of these alternatives into validated routes for PARP-1 inhibitor precursors or CXCR4 agonist NUCC-390 results in either complete synthetic failure or a forced redesign of the entire sequence [2].

N-4-Boc-aminocyclohexanone vs. Analogs: Quantitative Evidence


Ketone vs. Alcohol: Orthogonal Functionality

N-4-Boc-aminocyclohexanone retains a ketone carbonyl (C=O stretching ~1715 cm⁻¹) at the 4-position, confirmed by ¹H-NMR (ketone α-protons at δ 2.3–2.5 ppm) and ¹³C-NMR (carbonyl signal at ~210 ppm) . In contrast, its direct alcohol analog, 4-(Boc-amino)cyclohexanol (CAS 224309-64-2), bears a hydroxyl group at the same position, eliminating the carbonyl electrophile required for Claisen condensations, reductive aminations, and spirocyclization reactions . This single oxidation-state difference determines whether the building block can serve as the starting material for the Claisen condensation step in NUCC-390 synthesis – a reaction that proceeds in ≥75% yield from the ketone but is impossible from the alcohol without a separate oxidation step [1].

Organic synthesis Building blocks Functional group orthogonality

Validated Precursor to B692795 PARP-1 Inhibitor Intermediate

Multiple independent supplier databases and patent sources confirm that N-4-Boc-aminocyclohexanone (CAS 179321-49-4) is the direct intermediate in the synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (B692795), which is a reagent for preparing [4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones – a class of potent PARP-1 inhibitors active in BRCA-deficient cancer cells . The spirocyclization from the 4-oxocyclohexyl scaffold to the diazaspiro core exploits the unique ring geometry and ketone reactivity of N-4-Boc-aminocyclohexanone [1]. Alternative building blocks such as N-Cbz-4-aminocyclohexanone (CAS 16801-63-1) have not been reported as precursors to B692795 or related PARP-1 inhibitor intermediates, and their Cbz protecting group is incompatible with the hydrogenation-sensitive pyridazinone core of the final PARP-1 inhibitor [2].

Medicinal chemistry PARP-1 inhibition Oncology BRCA-deficient cancer

Purity and Reproducibility Across Global Suppliers

N-4-Boc-aminocyclohexanone is supplied by TCI America, TCI Europe, VWR (Avantor), AKSci, Chem-Impex, and Fisher Scientific with a minimum purity of 98.0% by GC (gas chromatography) and a melting point of 114.0–118.0 °C . This multi-supplier consensus on purity specification provides procurement teams with a verifiable quality benchmark. In comparison, the Cbz analog (N-Cbz-4-aminocyclohexanone, CAS 16801-63-1) is typically offered at 97% purity with fewer supplier options, while 4-aminocyclohexanone (free base) suffers from stability challenges (oxidation, dimerization) that complicate long-term storage and batch-to-batch consistency . The Boc group stabilizes the amine against oxidative degradation, enabling storage at 2–8 °C with shelf lives exceeding 24 months .

Quality control Analytical chemistry Procurement GC purity

Continuous-Flow Synthesis Compatibility

Recent patent literature (CN111620869A) describes a continuous-flow process for converting N-4-Boc-aminocyclohexanone into tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (B692795) with improved safety, reduced reaction time, and higher throughput compared to traditional batch methods [1]. The Boc-protected amine remains intact under the basic conditions of the flow Claisen condensation (LiHMDS, anhydrous solvent), while the ketone reacts selectively [2]. By contrast, N-Cbz-4-aminocyclohexanone cannot be used in continuous-flow reactors requiring hydrogenation for deprotection due to catalyst packing and mass-transfer limitations, and the alcohol analog lacks the ketone handle entirely [3]. The flow-chemistry compatibility of N-4-Boc-aminocyclohexanone positions it as the preferred building block for process R&D teams planning kilogram-scale campaigns.

Flow chemistry Continuous manufacturing Process chemistry Scale-up

N-4-Boc-aminocyclohexanone Applications


PARP-1 Inhibitor Development for BRCA-Deficient Cancers

N-4-Boc-aminocyclohexanone is the sole commercially available building block with a literature-validated path to B692795, the spirocyclic intermediate required for the synthesis of potent PARP-1 inhibitors active in BRCA-deficient cancer models [1][2]. Medicinal chemistry teams procuring this compound can follow the established synthetic route (patent CN111620869A) to generate diverse pyridazinone-based PARP-1 inhibitor libraries without de novo route development, shortening hit-to-lead timelines by an estimated 6–12 weeks relative to synthesizing the spirocyclic core from alternatives [2].

CXCR4 Agonist Development and Neurological Regeneration

The NUCC-390 synthesis published in Cells (2019) uses N-4-Boc-aminocyclohexanone as the starting substrate for the key Claisen condensation with diethyl oxalate, a reaction that proceeds efficiently (>75% yield) because of the retained ketone carbonyl [1]. This compound is the only commercially available 4-oxocyclohexyl building block that simultaneously provides Boc-protected amine stability and ketone reactivity, enabling the five-step synthesis of NUCC-390 without additional protection/depletion steps. Neuroscience research groups investigating CXCR4-mediated axonal regeneration should specify this CAS number to ensure fidelity to the published protocol [1].

Continuous-Flow Scale-Up for Pharmaceutical Intermediates

Chemical process R&D teams planning continuous-flow campaigns for spirocyclic pharmaceutical intermediates should procure N-4-Boc-aminocyclohexanone specifically, as it has been demonstrated in flow-reactor Claisen condensations and downstream spirocyclizations per CN111620869A [1][2]. The Boc group’s stability under basic flow conditions and the ketone’s predictable reactivity in anhydrous environments make this compound flow-compatible, whereas Cbz analogs introduce heterogeneous hydrogenation steps that disrupt continuous processing [3]. The >98.0% GC purity standard across multiple global suppliers further supports cGMP-adjacent quality requirements for scale-up campaigns [2].

Bifunctional Building Block in DOS and FBDD

The orthogonal ketone and Boc-protected amine functionalities of N-4-Boc-aminocyclohexanone enable sequential, chemoselective derivatization: the ketone can engage in Claisen condensations, reductive aminations, or Grignard additions while the Boc-amine remains inert, and subsequent acidic deprotection reveals a free amine for amide coupling, sulfonamide formation, or reductive alkylation [1]. This dual reactivity is not available from either 4-(Boc-amino)cyclohexanol (which lacks the ketone) or N-Cbz-4-aminocyclohexanone (which imposes different deprotection conditions). DOS and FBDD groups benefit from a single building block that yields skeletally diverse products (spirocycles, bridged bicycles, functionalized cyclohexylamines) in ≤3 synthetic steps [1].

Technical Documentation Hub

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